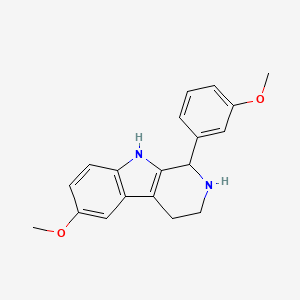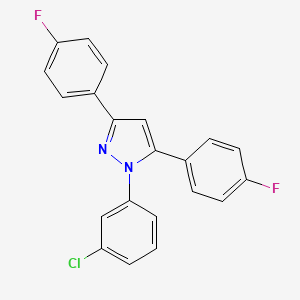![molecular formula C20H23ClN2O2 B10912187 N'-[(E)-(4-chlorophenyl)methylidene]-2-[4-(pentan-2-yl)phenoxy]acetohydrazide](/img/structure/B10912187.png)
N'-[(E)-(4-chlorophenyl)methylidene]-2-[4-(pentan-2-yl)phenoxy]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-[4-(1-METHYLBUTYL)PHENOXY]ACETOHYDRAZIDE is a chemical compound belonging to the class of hydrazones Hydrazones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-[4-(1-METHYLBUTYL)PHENOXY]ACETOHYDRAZIDE typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-[4-(1-methylbutyl)phenoxy]acetohydrazide. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-[4-(1-METHYLBUTYL)PHENOXY]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced hydrazones or amines.
Substitution: Substituted hydrazones with various functional groups.
Scientific Research Applications
N’~1~-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-[4-(1-METHYLBUTYL)PHENOXY]ACETOHYDRAZIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its hydrazone moiety is known to interact with various biological targets, making it a promising candidate for drug development.
Agriculture: The compound can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Material Science: The compound’s unique chemical structure allows it to be used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-[4-(1-METHYLBUTYL)PHENOXY]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular proteins and nucleic acids, leading to the disruption of essential biological processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-2-[4-(1-METHYLBUTYL)PHENOXY]ACETOHYDRAZIDE
- N’~1~-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]-2-[4-(1-METHYLBUTYL)PHENOXY]ACETOHYDRAZIDE
- N’~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-2-[4-(1-METHYLBUTYL)PHENOXY]ACETOHYDRAZIDE
Uniqueness
The combination of these functional groups enhances the compound’s reactivity and ability to interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C20H23ClN2O2 |
|---|---|
Molecular Weight |
358.9 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-(4-pentan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C20H23ClN2O2/c1-3-4-15(2)17-7-11-19(12-8-17)25-14-20(24)23-22-13-16-5-9-18(21)10-6-16/h5-13,15H,3-4,14H2,1-2H3,(H,23,24)/b22-13+ |
InChI Key |
ZFNIROSELXUJGA-LPYMAVHISA-N |
Isomeric SMILES |
CCCC(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCCC(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-bis(2-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10912104.png)

![N-(1-benzyl-1H-pyrazol-4-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10912110.png)

![3,4-dichloro-N'-{(E)-[4-(2-cyano-4-nitrophenoxy)phenyl]methylidene}benzohydrazide](/img/structure/B10912134.png)
![1-[(2,3-dichlorophenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10912137.png)

![6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10912151.png)

![7-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10912157.png)
![N-cyclopropyl-2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)hydrazinecarbothioamide](/img/structure/B10912158.png)
![5-{3-[(2,6-dichlorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10912164.png)
![N-cyclopentyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10912165.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10912169.png)
